![molecular formula C20H20O2 B12540022 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a seven-membered oxabicyclo ring fused with a ketone group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicyclo structure . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
科学研究应用
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: Used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone involves its interaction with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound in both research and therapeutic contexts .
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
1-(3,3-Diphenyl-7-oxabicyclo[4.1.0]heptan-6-yl)ethanone: Another related compound with variations in the substitution pattern.
Uniqueness
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
属性
分子式 |
C20H20O2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-(4,4-diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone |
InChI |
InChI=1S/C20H20O2/c1-15(21)20-13-12-19(14-18(20)22-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 |
InChI 键 |
KANHWMKWCUYZAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C12CCC(CC1O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


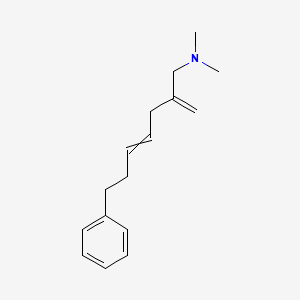
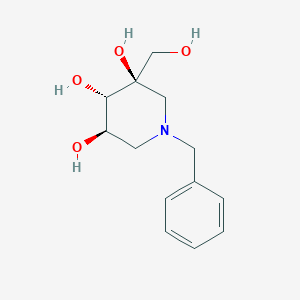
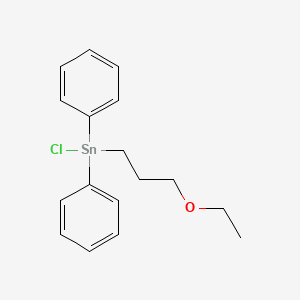

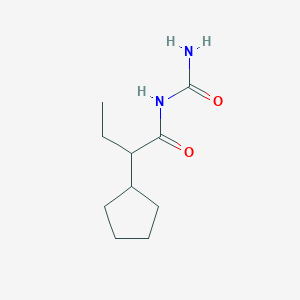

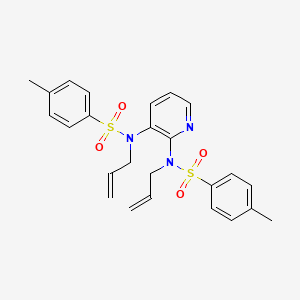
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
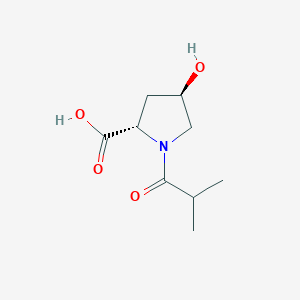
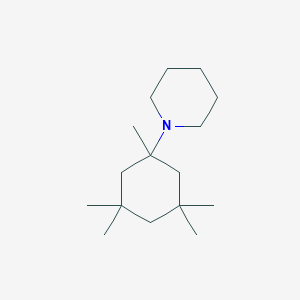
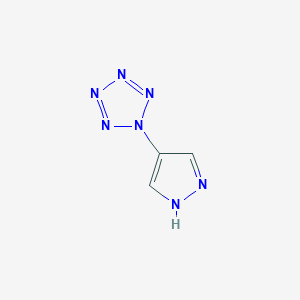

![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
